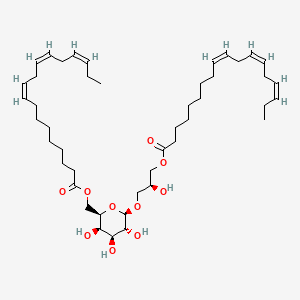

Monogalactosyldiacylglycerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Monogalactosyldiacylglycerol is a glycoglycerolipid predominantly found in the chloroplast membranes of photosynthetic organisms such as plants, algae, and some bacteria . It consists of a glycerol backbone with two fatty acid chains and a single galactose moiety attached to the glycerol’s third carbon. This compound plays a crucial role in the photosynthetic process by maintaining the structure and function of thylakoid membranes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Monogalactosyldiacylglycerol is synthesized in plastids through the galactosylation of sn-1,2-diacylglycerol using uridine-diphosphate-galactose as the galactose donor. The enzyme responsible for this reaction is this compound synthase . In laboratory settings, heterologous production of this compound has been achieved using engineered strains of Saccharomyces cerevisiae, which overexpress the this compound synthase gene along with key genes from the Kennedy pathway .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnology have enabled the use of yeast cell factories for efficient production. This method involves the overexpression of codon-optimized this compound synthase genes and multi-copy integration of the expression cassette in Saccharomyces cerevisiae .

Análisis De Reacciones Químicas

Types of Reactions: Monogalactosyldiacylglycerol primarily undergoes hydrolysis and transesterification reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal physiological conditions.

Common Reagents and Conditions: Hydrolysis of this compound can be catalyzed by lipases, which break down the ester bonds, releasing fatty acids and glycerol. Transesterification reactions can be facilitated using alcohols and acid or base catalysts.

Major Products: The major products formed from the hydrolysis of this compound are free fatty acids, glycerol, and galactose. Transesterification reactions yield various esters depending on the alcohol used .

Aplicaciones Científicas De Investigación

Monogalactosyldiacylglycerol has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study lipid bilayer formation and membrane dynamics.

Medicine: Certain this compound derivatives have shown potential as antiviral and anti-inflammatory agents.

Industry: It is used in the production of bioactive lipids and as a feed additive in aquaculture.

Mecanismo De Acción

Monogalactosyldiacylglycerol exerts its effects primarily by integrating into the thylakoid membranes of chloroplasts, where it helps stabilize photosystem protein complexes and facilitates efficient electron transport during photosynthesis . The enzyme this compound synthase catalyzes its formation through a single displacement S_N2 mechanism, involving the formation of an oxocarbenium ion transition state .

Comparación Con Compuestos Similares

Monogalactosyldiacylglycerol is often compared with other glycoglycerolipids such as digalactosyldiacylglycerol and sulfoquinovosyldiacylglycerol:

Digalactosyldiacylglycerol: Contains two galactose moieties and is also found in thylakoid membranes.

Sulfoquinovosyldiacylglycerol: Contains a sulfoquinovose moiety and is involved in the same membranes.

This compound is unique in its ability to provide a fluid environment that facilitates electron transfer during photosynthesis, making it indispensable for the photosynthetic machinery .

Propiedades

Fórmula molecular |

C45H74O10 |

|---|---|

Peso molecular |

775.1 g/mol |

Nombre IUPAC |

[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropoxy]oxan-2-yl]methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C45H74O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-35-38(46)36-54-45-44(51)43(50)42(49)39(55-45)37-53-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,38-39,42-46,49-51H,3-4,9-10,15-16,21-37H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/t38-,39-,42+,43+,44-,45-/m1/s1 |

Clave InChI |

DMXAJQBHRJHXKS-QAZQWDDOSA-N |

SMILES isomérico |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O)O)O)O |

SMILES canónico |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC1C(C(C(C(O1)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trilithium;[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12364117.png)

![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12364126.png)

![(2S,4R)-1-[(2S)-2-[[2-[4-[2-[4-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12364138.png)

![N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide](/img/structure/B12364163.png)

![2-[[(2S)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid](/img/structure/B12364168.png)

![[1,2,4]Triazolo[4,3-a]quinazolin-5(1H)-one, 2,4-dihydro-4-methyl-1-thioxo-](/img/structure/B12364175.png)